molecular formula C21H27N7O B099584 Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl- CAS No. 17297-78-8

Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl-

Cat. No.: B099584
CAS No.: 17297-78-8
M. Wt: 393.5 g/mol
InChI Key: PSYJEEMZZIZTSR-UHFFFAOYSA-N
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Description

Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl- is a complex organic compound that features a unique structure combining butyramide, guanidine, indole, and pyrazine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl- typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrazine structure, followed by the introduction of the indole and guanidine groups. Common synthetic routes include:

    Formation of the Pyrazine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Indole Group: The indole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.

    Introduction of the Guanidine Group: The guanidine group is typically added through nucleophilic substitution reactions, using reagents such as guanidine hydrochloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine and indole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The indole moiety may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(3-guanidinopropyl)methacrylamide: A compound with similar guanidine functionality.

    Indole-3-carbinol: Shares the indole moiety.

    Pyrazinamide: Contains the pyrazine core.

Uniqueness

Butyramide, N-(3-(3-guanidinopropyl)-5-indol-3-ylpyrazinyl)-2-methyl- is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-[3-(diaminomethylideneamino)propyl]-5-(1H-indol-3-yl)pyrazin-2-yl]-2-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O/c1-3-13(2)20(29)28-19-17(9-6-10-24-21(22)23)27-18(12-26-19)15-11-25-16-8-5-4-7-14(15)16/h4-5,7-8,11-13,25H,3,6,9-10H2,1-2H3,(H4,22,23,24)(H,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYJEEMZZIZTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=NC=C(N=C1CCCN=C(N)N)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938252
Record name N-[3-(3-Carbamimidamidopropyl)-5-(1H-indol-3-yl)pyrazin-2-yl]-2-methylbutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17297-78-8
Record name Oxyluciferin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017297788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(3-Carbamimidamidopropyl)-5-(1H-indol-3-yl)pyrazin-2-yl]-2-methylbutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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